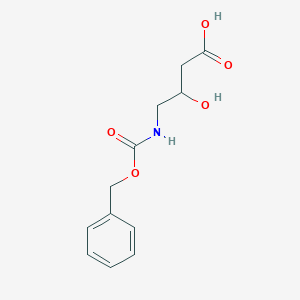
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Übersicht
Beschreibung
“4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is a compound with the molecular formula C12H15NO4 . It is also known by other names such as N-Cbz-gaba, Carbobenzoxy-4-aminobutyric acid, and 4-(((Benzyloxy)carbonyl)amino)butanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Molecular Structure Analysis
The molecular structure of “4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” can be represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NCCCC(=O)O . This represents the connectivity of atoms in the molecule .
Physical And Chemical Properties Analysis
The molecular weight of “4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is 237.25 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 271.08445790 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Metal Complexes
This compound serves as a precursor for synthesizing various metal complexes, which are then used in structural analysis and molecular docking studies . These complexes, particularly those with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), have been synthesized using Schiff base ligands derived from the compound . These complexes are characterized by spectroscopic techniques and are studied for their stability and reactivity.
Antioxidant Activity
The synthesized metal complexes mentioned above have shown significant in vitro antioxidant activity . They are potent in decolorizing the purple-colored solution of DPPH, indicating their ability to act as free radical scavengers . This property is crucial in research aimed at combating oxidative stress-related diseases.
Antimicrobial Activity
These metal complexes are also tested for their antimicrobial activities against various bacterial and fungal strains. The studies suggest that the metal complexes exhibit higher antimicrobial potency compared to the free Schiff base ligands . This application is vital in the development of new antimicrobial agents.
Antifungal Applications
Specifically, the Cu(II) complex derived from this compound has shown comparable antifungal activity to standard drugs against Candida albicans . This highlights its potential use in treating fungal infections .
Molecular Docking Studies
The compound and its derivatives are used in molecular docking studies to understand their interaction with biological targets. For instance, docking studies with C. albicans sterol 14-alpha demethylase have been conducted to explore the binding efficiency and potential therapeutic applications .
Research on Chemical Intermediates
As a chemical intermediate, this compound is involved in the synthesis of other complex molecules. It plays a role in the development of new materials and chemicals that have applications in various fields, including pharmaceuticals and materials science .
Wirkmechanismus
Target of Action
It’s known that this compound is a type of organoboron reagent , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron reagent interacts with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules being coupled.
Pharmacokinetics
The compound’s lipophilicity and molecular weight (2392443 g/mol ) could potentially influence its bioavailability.
Result of Action
As an organoboron reagent, it could potentially contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions . This could result in the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





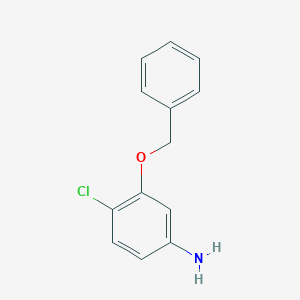

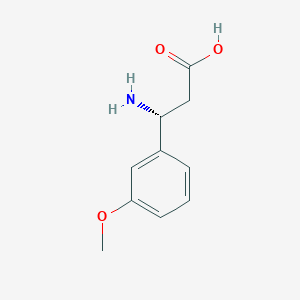
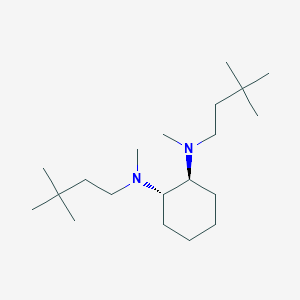

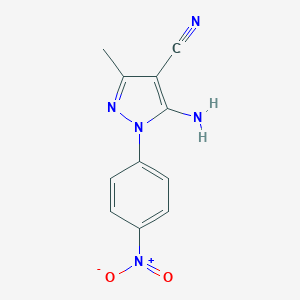

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)



![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)